molecular formula C15H11NO4S B13305829 N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide CAS No. 99454-21-4

N-Methyl-9-oxothioxanthene-3-carboxamide 10,10-dioxide

Cat. No.: B13305829
CAS No.: 99454-21-4
M. Wt: 301.3 g/mol
InChI Key: MLPSDBJCWIYSEA-UHFFFAOYSA-N
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Description

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide is a chemical compound with the molecular formula C14H9NO4S. It is known for its unique structure, which includes a thioxanthene core with multiple functional groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. One common method includes the oxidation of thioxanthene-3-carboxamide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene-3-carboxamide: A precursor in the synthesis of N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide.

    Sulfoxides and Sulfones: Oxidation products of thioxanthene derivatives.

    Substituted Thioxanthenes: Compounds with different functional groups introduced via substitution reactions.

Uniqueness

N-methyl-9,10,10-trioxo-9H-10lambda6-thioxanthene-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

99454-21-4

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

N-methyl-9,10,10-trioxothioxanthene-3-carboxamide

InChI

InChI=1S/C15H11NO4S/c1-16-15(18)9-6-7-11-13(8-9)21(19,20)12-5-3-2-4-10(12)14(11)17/h2-8H,1H3,(H,16,18)

InChI Key

MLPSDBJCWIYSEA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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